METHYL 4-(2,4-DIMETHYLPHENYL)-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 4-(2,4-dimethylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2,4-DIMETHYLPHENYL)-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the core thiophene structure, followed by the introduction of the chromenyl and dimethylphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 4-(2,4-DIMETHYLPHENYL)-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiophene derivatives, chromenyl compounds, and dimethylphenyl-substituted molecules. Examples include:
- 2-(2,4-dimethylphenyl)thiophene
- 3-(2-oxo-2H-chromen-3-yl)propanoic acid
- Methyl 2-(2,4-dimethylphenyl)acetate
Uniqueness
What sets METHYL 4-(2,4-DIMETHYLPHENYL)-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its combination of these diverse structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H19NO5S |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H19NO5S/c1-13-8-9-16(14(2)10-13)18-12-31-22(20(18)24(28)29-3)25-21(26)17-11-15-6-4-5-7-19(15)30-23(17)27/h4-12H,1-3H3,(H,25,26) |
InChI Key |
STHDELVEGYEFDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
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